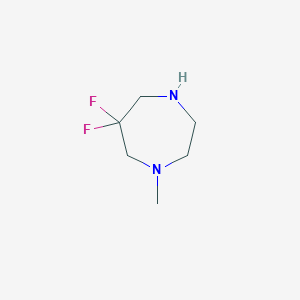

6,6-Difluoro-1-methyl-1,4-diazepane

Description

Significance of Fluorinated Heterocycles as Chemical Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, with approximately 85% of all biologically active compounds featuring a heterocyclic moiety. nih.gov The introduction of fluorine into these scaffolds can dramatically alter a molecule's physicochemical properties. rsc.org Fluorine's high electronegativity, combined with its relatively small size, can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. nih.govrsc.org It is estimated that around 20-30% of all pharmaceuticals contain at least one fluorine atom. rsc.org The carbon-fluorine bond is exceptionally strong and not commonly found in nature, which contributes to the increased metabolic stability and longer half-life of fluorinated drugs. nih.gov

The strategic placement of fluorine can also modulate the acidity or basicity of nearby functional groups and influence the molecule's lipophilicity, which in turn affects its ability to permeate cell membranes. nih.gov The success of this strategy is evidenced by the large number of fluorinated heterocyclic drugs approved by the FDA, including well-known examples like the antibiotic ciprofloxacin (B1669076) and the anticancer agent 5-fluorouracil. nih.govrsc.org

Overview of 1,4-Diazepine Structural Motifs in Chemical Research

The 1,4-diazepine is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. chemrxiv.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. acs.org The most well-known class of compounds featuring this ring system is the benzodiazepines, which are fused to a benzene (B151609) ring and exhibit a broad spectrum of therapeutic activities, including anxiolytic, anticonvulsant, and muscle relaxant effects. researchgate.netresearchgate.net

The conformational flexibility of the seven-membered diazepine (B8756704) ring allows it to adopt various shapes, which can be crucial for its interaction with biological macromolecules. acs.org The non-fused 1,4-diazepane ring, also known as homopiperazine, serves as a versatile building block in the synthesis of more complex molecules and has been incorporated into compounds with potential applications as antimigraine agents, antipsychotics, and anticancer agents. acs.orgnih.gov

Unique Aspects of the 6,6-Difluoro-1-methyl-1,4-diazepane Architecture

The structure of this compound is characterized by several key features that distinguish it from simpler diazepane derivatives. The gem-difluoro group at the 6-position is a notable modification. This CF2 group can act as a lipophilic bioisostere for a carbonyl group (C=O), which is a common functional group in biologically active molecules. google.com This substitution can lead to improved metabolic stability by preventing oxidation at that position.

The combination of the gem-difluoro group and the N-methyl group within the flexible 1,4-diazepane ring system creates a unique three-dimensional structure. The conformational preferences of this ring system, influenced by the steric and electronic effects of the substituents, would be a key determinant of its potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227310-88-4 | nih.gov |

| Molecular Formula | C6H12F2N2 | nih.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| Also available as | Dihydrochloride salt (CAS: 2227206-69-9) |

Research Gaps and Future Directions in this compound Studies

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the individual components of its structure—the fluorinated heterocycle, the 1,4-diazepane ring, and N-methylation—are well-studied in other contexts, there is a lack of published research detailing the synthesis, chemical reactivity, and potential applications of this particular molecule.

Future research efforts could be directed towards several key areas:

Development of synthetic routes: Establishing efficient and scalable synthetic methods to access this compound would be the first crucial step. This could involve the cyclization of appropriately functionalized diamine precursors or the direct fluorination of a pre-existing diazepane ring.

Conformational analysis: A detailed investigation of the conformational preferences of the molecule using techniques such as NMR spectroscopy and computational modeling would provide valuable insights into its three-dimensional structure.

Exploration of chemical reactivity: Understanding how the gem-difluoro and N-methyl groups influence the reactivity of the diazepine ring would be essential for its use as a chemical building block.

Biological screening: Given the prevalence of the 1,4-diazepane scaffold in bioactive compounds, screening this compound for activity against various biological targets could uncover potential therapeutic applications.

The exploration of this and other novel fluorinated diazepanes holds promise for the discovery of new chemical entities with unique properties and potential utility in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-difluoro-1-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c1-10-3-2-9-4-6(7,8)5-10/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIDVJNDDGJNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC(C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,6 Difluoro 1 Methyl 1,4 Diazepane and Its Derivatives

De Novo Synthesis Approaches to the 1,4-Diazepane Core

Cyclization Reactions in 1,4-Diazepane Formation

Cyclization reactions represent the most fundamental approach to the 1,4-diazepane core. A common strategy involves the cyclocondensation of an ethylenediamine (B42938) derivative with a three-carbon dielectrophile. For instance, the reaction of diamines with α,β-unsaturated ketones can lead to the formation of 1,4-diazepine derivatives, which can be subsequently reduced to the saturated diazepane ring. Similarly, reactions between ethylenediamine and dicarbonyl compounds or their equivalents have been employed to construct the seven-membered ring.

Another prominent cyclization strategy is the reaction of N,N'-disubstituted ethylenediamine with a suitable C3 synthon. For example, the reaction of H2(ethane-1,2-diamine)2 with acetone (B3395972) can form a bis(β-amino ketone) salt, which serves as a precursor for larger macrocyclic compounds but highlights the initial C-N bond formation critical for diazepine (B8756704) synthesis. researchgate.net

Multi-Component Reactions for 1,4-Diazepine Assembly

Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic systems like diazepines in a single synthetic operation. While extensively developed for 1,4-benzodiazepines, the principles are applicable to other diazepine scaffolds. nih.gov These reactions bring together three or more starting materials in a one-pot procedure, rapidly building molecular complexity. For example, a three-component reaction involving an isatin, 1,2-phenylenediamine, and a 1,3-dicarbonyl compound can be used to assemble benzodiazepine (B76468) scaffolds under ultrasound irradiation, a technique that could be adapted for non-benzo-fused systems.

The Ugi four-component reaction (Ugi-4CR) is another powerful tool. In this approach, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid are combined. The resulting Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the diazepine ring, often in a one-pot sequence.

Strategies Utilizing N-Propargylamines in Diazepane Synthesis

N-Propargylamines have emerged as versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, including 1,4-diazepanes. youtube.com These substrates can undergo various cyclization reactions, often catalyzed by transition metals, to yield the desired seven-membered ring. The high atom economy and the ability to construct complex fused-ring systems make this approach particularly attractive. youtube.com

One strategy involves the intramolecular cycloaddition of an azide (B81097) with the alkyne of the propargyl group (a Huisgen 1,3-dipolar cycloaddition) to form a triazole-fused diazepine. For instance, o-(azidomethyl)propargylanilines can be cyclized to triazole-fused 1,4-benzodiazepines. Other methods rely on base-mediated or metal-catalyzed cyclization pathways that proceed via a 7-endo-dig or other cyclization modes to construct the diazepane core.

Table 1: Examples of N-Propargylamine Cyclizations for Diazepane Synthesis

| Starting Material Type | Reaction Condition | Product Type | Reference |

| o-(Azidomethyl)propargylanilines | Refluxing chloroform | Triazole-fused 1,4-benzodiazepines | youtube.com |

| N-propargylated pyrazole-substituted pyrroles | Base-mediated | Pyrazolo-pyrrolo-diazepanes | youtube.com |

Intramolecular Reductive Cyclization for Chiral 1,4-Diazepines

Intramolecular reductive amination is a powerful and widely used method for C-N bond formation and is particularly effective for the synthesis of chiral 1,4-diazepanes. nih.gov This strategy typically involves a linear precursor containing both an amine and a ketone or aldehyde functionality. The intramolecular condensation of these two groups forms a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding amine by a reducing agent.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offers good selectivity for reducing the iminium ion in the presence of the carbonyl group. vt.edu More recently, enzymatic methods using imine reductases (IREDs) have been developed. These biocatalytic approaches offer excellent enantioselectivity, providing access to optically pure (R)- or (S)-diazepanes under mild, environmentally friendly conditions. researchgate.netacs.org This method has been successfully applied to produce various substituted chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.netacs.org

Table 2: Reductive Amination Approaches to 1,4-Diazepanes

| Method | Precursor | Key Reagent/Catalyst | Advantage | Reference |

| Chemical | Aminoketone | NaBH(OAc)₃ | Wide applicability, operational simplicity | nih.gov |

| Biocatalytic | Aminoketone | Imine Reductase (IRED) | High enantioselectivity, green conditions | researchgate.netacs.org |

Amidation-Based Cyclization Routes

Amidation-based strategies are frequently employed for the synthesis of 1,4-diazepan-2-ones, 1,4-diazepan-5-ones, or 1,4-diazepane-2,5-diones. These lactam-containing scaffolds are valuable intermediates and bioactive molecules in their own right. One common approach starts from amino acids. For example, coupling an N-protected amino acid with a suitable amino ester followed by deprotection and intramolecular amide bond formation can yield a diazepane-dione. rsc.org

Another route involves the intramolecular C-N bond coupling of a suitably functionalized precursor. For instance, the copper-catalyzed intramolecular cross-coupling of a 1-(2-bromobenzyl)azetidine-2-carboxamide can lead to a fused azetidine-diazepine system, which can then be further manipulated. frontiersin.org The synthesis of 1-benzyl-1,4-diazepan-5-one, a known intermediate, demonstrates a direct cyclization to form the seven-membered lactam ring. nih.gov

Introduction of the 6,6-Difluoro Moiety

Direct synthetic routes to 6,6-Difluoro-1-methyl-1,4-diazepane are not prominently described in the literature. However, a highly plausible synthetic strategy can be devised based on established transformations. This approach involves the initial synthesis of a ketone precursor, 1-methyl-1,4-diazepan-6-one, followed by a deoxofluorination reaction to install the gem-difluoro group.

The synthesis of the 1-methyl-1,4-diazepan-6-one precursor can be envisioned through the cyclocondensation of N-methylethylenediamine with a suitable three-carbon building block such as ethyl 4,4-diethoxyacetoacetate or a related ketoacid derivative.

With the ketone precursor in hand, the crucial gem-difluoro group can be introduced via a deoxofluorination reaction. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several modern fluorinating reagents are effective for this purpose.

Table 3: Common Reagents for Deoxofluorination of Ketones

| Reagent Name | Abbreviation | Notes | Reference |

| Diethylaminosulfur trifluoride | DAST | A widely used, versatile fluorinating agent. | organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable and sometimes superior to DAST for converting ketones to gem-difluorides. | organic-chemistry.org |

| Pyridinium poly(hydrogen fluoride) | HF-Pyridine | Used in combination with other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) for fluorinating 1,3-dithiolane (B1216140) derivatives of ketones. | illinois.edu |

The reaction would involve treating 1-methyl-1,4-diazepan-6-one with a reagent like DAST or Deoxo-Fluor® in an appropriate solvent. These reagents are highly effective for the conversion of ketones, including cyclic ketones, into their corresponding gem-difluorides. organic-chemistry.org Careful control of reaction conditions would be necessary to ensure high yield and prevent side reactions, thus affording the target compound, this compound.

Fluorination Strategies for the 1,4-Diazepane Ring System

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties. For the synthesis of this compound, the key step is the fluorination of a suitable precursor, typically a 1,4-diazepan-6-one (B12853596) derivative. Deoxofluorination is a common and effective method for this transformation.

One of the most prevalent reagents for this purpose is diethylaminosulfur trifluoride (DAST) and its analogues, such as Morph-DAST. These reagents are known to convert ketones into geminal difluorides under relatively mild conditions. The reaction proceeds via the formation of a fluoro-sulfite intermediate, which then undergoes nucleophilic substitution by fluoride (B91410).

The general approach would involve the synthesis of a protected 1-methyl-1,4-diazepan-6-one. The N4 position would likely be protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions during fluorination. This ketone precursor would then be subjected to deoxofluorination.

Table 1: Representative Deoxofluorination Reaction

| Precursor | Reagent | Solvent | Temperature | Product | Yield |

|---|

Subsequent deprotection of the N4 position would yield the target compound. The choice of protecting group is crucial to ensure its stability during fluorination and its facile removal in the final step.

Stereoselective Fluorination Methods

Achieving stereoselectivity in fluorination presents a significant synthetic challenge, particularly when creating chiral centers. While the target compound itself, this compound, does not possess a chiral center at the C6 position, the principles of stereoselective fluorination are critical for the synthesis of more complex, substituted derivatives.

For instance, if a substituent were present at a neighboring carbon (e.g., C5 or C7), the fluorination of a 1,4-diazepan-6-one could potentially lead to diastereomers. Stereoselective methods often employ chiral fluorinating agents or catalysts. Electrophilic fluorinating reagents, such as N-fluorobenzensulfonimide (NFSI), in combination with a chiral catalyst, can be used to achieve enantioselective fluorination of enolates or their equivalents.

A hypothetical stereoselective approach could involve the generation of an enolate from a suitably substituted 1,4-diazepan-6-one, followed by reaction with a chiral electrophilic fluorine source. The stereochemical outcome would be dictated by the facial selectivity imposed by the chiral catalyst or auxiliary.

Methylation at the N1 Position

The introduction of a methyl group at the N1 position of the 1,4-diazepane ring is a key step in the synthesis of the title compound. This is typically achieved through N-alkylation.

Selective N-Alkylation Protocols

Selective methylation of the N1 nitrogen in the presence of the N4 nitrogen requires a strategic approach, often involving protecting groups. A common route starts with a symmetrical 1,4-diazepane or a precursor where one nitrogen is already differentiated.

If starting with a symmetrical diazepine, mono-protection of one nitrogen atom is the first step. For instance, reaction with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield the mono-Boc protected 1,4-diazepane. The remaining free secondary amine (N1) can then be methylated.

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a mild base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the acid byproduct. After methylation of the N1 position, the N4-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the 1-methyl-1,4-diazepane.

Alternatively, if a precursor such as 1-methyl-1,4-diazepan-5-one (B1296152) is used, the N1 position is already methylated. sigmaaldrich.com

Table 2: N-Methylation of a Protected 1,4-Diazepane

| Substrate | Methylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| N4-Boc-1,4-diazepane | Methyl Iodide | K₂CO₃ | Acetonitrile | N4-Boc-1-methyl-1,4-diazepane |

Derivatization and Functionalization of the this compound Scaffold

The this compound core structure serves as a valuable scaffold for the development of new chemical entities. The presence of the secondary amine at the N4 position provides a convenient handle for further derivatization.

Substitution Reactions on the Diazepane Ring

The most accessible site for substitution on the this compound scaffold is the N4 nitrogen. This secondary amine can undergo a variety of reactions to introduce a wide range of substituents.

N-Alkylation: Reaction with various alkyl halides or tosylates in the presence of a base can introduce different alkyl groups at the N4 position.

N-Arylation: Palladium- or copper-catalyzed Buchwald-Hartwig amination can be employed to couple aryl halides or triflates with the N4 nitrogen.

Acylation: The N4 amine can be readily acylated using acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Reductive Amination: The N4 amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield more complex N4-substituted derivatives.

Functional Group Interconversions and Modifications

Beyond direct substitution at the N4 position, other functional groups that may be present on derivatives of the this compound scaffold can be modified. For example, if a derivative contains an ester group, it can be hydrolyzed to a carboxylic acid or reduced to an alcohol. An aromatic ring on a substituent could undergo electrophilic aromatic substitution to introduce further diversity. These interconversions allow for the fine-tuning of the molecule's properties. nih.gov

Palladium-Catalyzed C-H Activation in Diazepine Synthesis

Palladium-catalyzed reactions are powerful tools in the synthesis of heterocyclic compounds, including diazepines. mdpi.com These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds. One of the key approaches is through C-H activation, which allows for the direct functionalization of otherwise unreactive C-H bonds. snnu.edu.cnnih.gov

In the context of diazepine synthesis, palladium catalysis can be employed for intramolecular C-N bond formation to construct the seven-membered ring. For instance, a suitably substituted amine precursor can undergo an intramolecular C-H amination reaction, where a palladium catalyst facilitates the formation of the diazepine ring. This strategy is particularly useful for creating complex and functionalized diazepine scaffolds. nih.gov

The general mechanism for palladium-catalyzed C-H functionalization often involves a directing group that positions the palladium catalyst in proximity to the C-H bond to be activated. nih.gov This is followed by the formation of a palladacycle intermediate, which can then undergo further reactions to yield the desired product. snnu.edu.cn

Table 1: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

| Pd(OAc)₂ / Ligand | Diaryl amine precursor | Intramolecular C-N coupling | Dibenzodiazepine | nih.gov |

| Pd(PPh₃)₄ | Enaminone and o-phenylenediamine | Aza-Michael addition/cyclization | Tetrahydrobenzodiazepine | mdpi.com |

| Pd(OAc)₂ / PPh₃ | o-bromoaniline derivative | Carbonylation | 1,4-benzodiazepin-5-one | mdpi.com |

Diversity-Oriented Synthesis Strategies for Diazepane Libraries

Diversity-oriented synthesis (DOS) is a powerful approach for the creation of collections of structurally diverse small molecules, which can be screened for biological activity. cam.ac.uknih.gov The diazepine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Therefore, the development of DOS strategies for diazepane libraries is of significant interest.

DOS strategies for diazepanes often involve the use of multicomponent reactions, where three or more starting materials are combined in a single step to generate complex products. This approach allows for the rapid generation of a large number of analogs by varying the individual components. Another strategy involves the use of a common scaffold which is then elaborated through a series of divergent reactions to create a library of related but structurally distinct molecules. nih.gov

These strategies can be applied to the synthesis of libraries of 6,6-difluoro-1,4-diazepane (B3143573) derivatives by incorporating a gem-difluorinated building block into a DOS workflow. This would allow for the exploration of the chemical space around this novel scaffold.

Table 2: Key Strategies in Diversity-Oriented Synthesis

| Strategy | Description | Application to Diazepanes | Reference |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form a complex product. | Synthesis of highly substituted diazepine scaffolds. | nih.gov |

| Scaffold-Based Elaboration | A common core structure is modified through a variety of reactions to generate a diverse library. | Functionalization of a pre-formed diazepine ring. | nih.gov |

| Build/Couple/Pair | A systematic approach involving the building of complex molecules from simple starting materials, coupling them together, and then pairing them to create stereochemical diversity. | Creation of diazepine libraries with controlled stereochemistry. | rsc.org |

Cascade Reaction Methodologies for Fused Diazepine Systems

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. chemistryviews.orgacs.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex heterocyclic systems like fused diazepines. rsc.orgnih.gov

A recently developed method for the synthesis of indole-fused benzodiazepines utilizes a photocatalyzed cascade reaction. chemistryviews.org This reaction involves the addition of a phenacyl radical to an indole (B1671886) derivative, followed by cyclodehydration to form the fused benzodiazepine system. Such a strategy could potentially be adapted for the synthesis of other fused diazepine systems by choosing appropriate starting materials.

The key advantage of cascade reactions is their ability to rapidly build molecular complexity from simple precursors in a single step, which is highly desirable in modern organic synthesis. acs.org

Table 3: Examples of Cascade Reactions in Heterocycle Synthesis

| Reaction Type | Starting Materials | Product | Key Features | Reference |

| Photocatalyzed cascade | α-acetoxy acetophenone, 2-(3-methyl-1H-indol-1-yl)aniline | Indole-fused benzodiazepine | Metal-free, environmentally friendly | chemistryviews.orgnih.gov |

| Cascade cyclization/annulation | β-enamino diketone, o-phenylenediamine | Pyrrole-fused 1,5-benzodiazepine | Metal-free, high efficiency | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

Environmentally Benign Reaction Conditions

The use of environmentally benign reaction conditions is a cornerstone of green chemistry. This includes the use of safer solvents, such as water or ethanol, and the development of solvent-free reaction conditions. For the synthesis of diazepine derivatives, several green methods have been reported. For example, the synthesis of 1,5-benzodiazepines has been achieved using a magnetically recyclable nanocatalyst under solvent-free ball-milling conditions. Another approach involves the use of a metal-organic framework as a reusable catalyst for the synthesis of 1,5-benzodiazepines under solvent-free conditions. rsc.org

The synthesis of pyrimidine-based diazepine derivatives has been accomplished in the presence of a surfactant in water, which is a green and efficient method. alliedacademies.org These examples highlight the potential for developing environmentally friendly synthetic routes to this compound.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a key aspect of green chemistry. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org

In the context of diazepine synthesis, various heterogeneous catalysts have been explored. For instance, graphite (B72142) oxide has been used as a metal-free, heterogeneous carbocatalyst for the one-pot synthesis of spirodibenzo nih.govsioc-journal.cndiazepine derivatives in aqueous ethanol. rsc.org Magnetic nanocatalysts, such as CuFe₂O₄, have also been employed for the green synthesis of 1,5-benzodiazepines. sioc-journal.cn These catalysts can be easily recovered using an external magnet and reused multiple times without significant loss of activity. The development of such sustainable catalytic systems is crucial for the environmentally responsible production of chemical compounds.

Chemical Reactivity and Mechanistic Investigations of 6,6 Difluoro 1 Methyl 1,4 Diazepane

Oxidation Pathways and Mechanisms

The oxidation of 6,6-Difluoro-1-methyl-1,4-diazepane is expected to primarily involve the two nitrogen atoms, as the C-F bonds at the 6-position are highly resistant to oxidation under typical conditions. The tertiary amine at position 1 and the secondary amine at position 4 present distinct sites for oxidative reactions.

N-Oxidation: The nitrogen atoms, being the most electron-rich centers, are susceptible to oxidation to form N-oxides. The tertiary amine (N-1) would likely be more readily oxidized than the secondary amine (N-4) due to its greater electron density. The presence of the gem-difluoro group at C-6, however, exerts a strong electron-withdrawing effect, which would decrease the basicity and nucleophilicity of the adjacent N-4 amine, potentially making it less susceptible to oxidation compared to non-fluorinated analogs.

Oxidative Dehydrogenation: Oxidation could also occur at the carbon atoms alpha to the nitrogens. For instance, enzymatic oxidation, such as that mediated by cytochrome P450 enzymes, often involves the formation of an iminium ion intermediate.

Table 1: Predicted Sites of Oxidation and Potential Products

| Site of Oxidation | Reagent/Condition | Probable Product(s) | Mechanistic Considerations |

| Nitrogen-1 (tertiary) | m-CPBA, H₂O₂ | This compound 1-oxide | Direct oxidation of the lone pair on the tertiary nitrogen. |

| Nitrogen-4 (secondary) | Peracids | This compound 4-oxide | Oxidation is possible but may be sterically and electronically hindered by the C-6 difluoro group. |

| C-H bonds α to N | Enzymatic (e.g., CYP450) | Iminium ion intermediates, followed by hydrolysis to carbonyls or reaction with nucleophiles. | Involves hydrogen atom abstraction or single-electron transfer. |

Reduction Reactions and Selectivity

The saturated diazepane ring of this compound is generally resistant to reduction. The gem-difluoro group is also notably stable. In studies on related gem-difluoroalkenes, reduction with reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas readily reduces the double bond while leaving the C-F bonds intact nih.gov. This stability is expected to carry over to the saturated target molecule. Therefore, reduction reactions would likely only be relevant if other reducible functional groups were present on the molecule.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dominated by the nucleophilic character of its nitrogen atoms and the electrophilic character of carbon atoms influenced by the electron-withdrawing fluorine atoms.

Nucleophilic Reactivity: Both nitrogen atoms possess lone pairs and can act as nucleophiles.

N-1 (Tertiary Amine): The N-methylated nitrogen is a nucleophilic center. It can react with electrophiles such as alkyl halides in SN2 reactions to form a quaternary ammonium (B1175870) salt.

N-4 (Secondary Amine): This nitrogen is also nucleophilic and can undergo reactions typical of secondary amines, such as acylation, sulfonylation, and alkylation. However, its nucleophilicity is expected to be significantly attenuated by the strong electron-withdrawing inductive effect of the adjacent gem-difluoro group at C-6. The general trend for amine nucleophilicity decreases with the presence of nearby electron-withdrawing groups masterorganicchemistry.com.

Electrophilic Reactivity: The carbon atom at the C-6 position is rendered highly electrophilic due to the polarization of the C-F bonds. However, direct nucleophilic substitution at this saturated carbon is highly unlikely as fluoride (B91410) is a poor leaving group. More plausible electrophilic sites are the carbons adjacent to the nitrogen atoms (C-2, C-3, C-5, and C-7) if the molecule is first converted to a more reactive intermediate, such as an iminium ion.

Table 2: Predicted Reactivity Profiles

| Reaction Type | Reagent | Site of Reaction | Expected Product | Notes |

| N-Alkylation | Methyl Iodide (CH₃I) | N-1 and/or N-4 | Quaternary ammonium salt (at N-1), N-4 methylation | N-1 is likely more reactive due to being a tertiary amine, but N-4 can also react. |

| N-Acylation | Acetyl Chloride | N-4 | 6,6-Difluoro-1-methyl-4-acetyl-1,4-diazepane | Selective acylation at the secondary amine is expected. |

| Reaction with Aldehydes | Formaldehyde | N-4 | N-hydroxymethyl adduct, potentially leading to further reactions. | Classic reaction of secondary amines. |

Ring Conformation and Inversion Dynamics

The seven-membered diazepane ring is flexible and can adopt several conformations, with pseudo-chair and boat forms being most common. For the parent, unsubstituted 1,4-diazepane (homopiperazine), X-ray crystallography has shown a pseudo-chair conformation nih.gov.

For this compound, the conformational landscape is more complex:

Influence of the Gem-Difluoro Group: The C-F bonds introduce strong dipoles and steric demands. In analogous six-membered rings like fluorinated piperidines, there is often a noted preference for an axial orientation of the fluorine atom, driven by a combination of electrostatic and hyperconjugative effects d-nb.infonih.gov. For a gem-difluoro group at C-6, one fluorine would be axial and the other equatorial in a chair-like conformer. This substitution would likely increase the barrier to ring inversion.

Influence of the N-Methyl Group: The methyl group at N-1 will also have a conformational preference, likely equatorial, to minimize steric interactions with the rest of the ring.

Computational Elucidation of Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the properties of this compound. Density Functional Theory (DFT) is a common method for such studies.

Conformational Analysis: DFT calculations can be used to determine the relative energies of different ring conformers (e.g., chair vs. boat) and to calculate the energy barriers for ring inversion. This would provide a detailed picture of the conformational landscape discussed in the previous section. Studies on similar fluorinated heterocycles have successfully used these methods to understand conformational preferences d-nb.infoemerginginvestigators.org.

Reactivity Indices: Calculations can determine local reactivity descriptors, such as Fukui functions or electrostatic potential maps, to predict the most likely sites for nucleophilic and electrophilic attack ijpcbs.com. For instance, the calculations would be expected to show high negative electrostatic potential around the nitrogen atoms, confirming their nucleophilicity, and a depletion of electron density around the C-6 carbon.

Transition State Modeling: For proposed reaction pathways, such as N-oxidation or N-alkylation, DFT can be used to model the transition state structures and calculate the activation energies. This allows for a quantitative comparison of the reactivity at different sites (e.g., N-1 vs. N-4) and provides mechanistic insights that are difficult to obtain experimentally.

Advanced Spectroscopic and Computational Studies of 6,6 Difluoro 1 Methyl 1,4 Diazepane Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in solution. organicchemistrydata.org For complex heterocyclic systems like 6,6-difluoro-1-methyl-1,4-diazepane, multinuclear NMR experiments (¹H, ¹³C, ¹⁹F) provide a wealth of information regarding connectivity, chemical environment, and three-dimensional structure. nih.gov

The ¹H and ¹³C NMR spectra of 1,4-diazepane analogues can be complex due to the flexible seven-membered ring, which can exist in various chair and boat conformations. The interpretation of these spectra is greatly facilitated by quantum chemical calculations. nih.gov

Detailed analysis involves comparing experimentally obtained chemical shifts with theoretical values calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within the framework of Density Functional Theory (DFT). researchgate.netrsc.org A common procedure involves optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-31G(d,p)) and then calculating the NMR shielding tensors. scirp.org By correlating the calculated shielding values with experimental shifts for a series of related compounds, a high degree of accuracy in spectral assignment can be achieved. nih.govmdpi.com This correlative approach helps validate the proposed structure and provides insight into the predominant solution-state conformation.

For this compound, distinct signals are expected for the N-methyl group, as well as the methylene (B1212753) (CH₂) groups at positions 2, 3, 5, and 7 of the diazepine (B8756704) ring. The chemical shifts of protons and carbons adjacent to the nitrogen atoms and the difluorinated carbon are particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical ranges for similar functional groups.

| Position | Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Influences |

|---|---|---|---|---|

| N-CH₃ | ¹H | 2.2 - 2.5 | Singlet (s) | N-substitution |

| 2, 3, 5, 7 | ¹H | 2.5 - 3.5 | Multiplets (m) | Proximity to N, C-F bond, and ring conformation |

| N-CH₃ | ¹³C | ~45 | Quartet (q) in ¹H-coupled | N-substitution |

| 2, 3 | ¹³C | 50 - 60 | Triplet (t) in ¹H-coupled | Proximity to two N atoms |

| 5, 7 | ¹³C | 40 - 55 | Triplet (t) with nJCF coupling | Proximity to N and CF₂ group |

| 6 | ¹³C | 115 - 125 | Triplet (t) due to ¹JCF | Direct attachment of two F atoms |

¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful tool for characterizing fluorinated compounds, owing to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. azom.comrsc.org For a gem-difluoro moiety as in this compound, the two fluorine atoms are diastereotopic and thus magnetically non-equivalent, unless the ring is undergoing rapid, symmetry-averaging conformational changes. nih.gov

This non-equivalence results in two distinct signals, which appear as a pair of doublets (an 'AB quartet') due to the large two-bond geminal fluorine-fluorine coupling (²JFF), typically in the range of 240-300 Hz. researchgate.net The precise chemical shifts (δF) and the magnitude of the coupling constant are highly sensitive to the local geometry and electronic environment, making ¹⁹F NMR an excellent probe for conformational analysis. researchgate.netacs.org Further couplings to adjacent protons (³JHF) can also be observed, providing additional structural information.

Table 2: Hypothetical ¹⁹F NMR Parameters for this compound

| Parameter | Typical Value | Information Gained |

|---|---|---|

| δFa, δFb | -90 to -120 ppm | Electronic environment of the CF₂ group. |

| ΔδFF (δFa - δFb) | 0 - 20 ppm | Sensitive to molecular asymmetry and conformation. researchgate.net |

| ²JFF | ~250 Hz | Confirms the gem-difluoro substitution. |

| ³JHF | 5 - 25 Hz | Provides conformational information through Karplus-type relationships. |

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Dynamics

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. mdpi.com For this compound, these techniques can confirm the presence of key functional groups and offer insights into the ring's dynamics. rsc.org

Characteristic absorption bands in the IR spectrum would include C-H stretching vibrations (around 2800-3000 cm⁻¹), C-N stretching (around 1100-1250 cm⁻¹), and various CH₂ bending and rocking modes. The most diagnostic signals, however, are the strong C-F stretching vibrations, which are typically observed in the 1000-1200 cm⁻¹ region. The presence of two C-F bonds on the same carbon atom leads to symmetric and asymmetric stretching modes, which can often be distinguished in the spectrum.

To make unambiguous assignments of the experimental IR and Raman spectra, theoretical calculations of the vibrational frequencies are essential. researchgate.net Using DFT or ab initio methods, a geometry optimization is first performed to find a stationary point on the potential energy surface. scirp.orgwisc.edu Subsequently, a Hessian (second derivative) calculation yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities. wisc.educore.ac.uk

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. This is typically corrected by applying a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) to the computed frequencies. scirp.org The excellent agreement that can be achieved between the scaled theoretical spectrum and the experimental one allows for a confident assignment of nearly all vibrational modes. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in this compound

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (N-CH₃, Ring CH₂) | 2850 - 2980 | 2860 - 2990 | Medium |

| C-F Asymmetric Stretch | ~1150 | ~1155 | Strong (IR) |

| C-F Symmetric Stretch | ~1080 | ~1085 | Strong (IR) |

| C-N Stretch | 1100 - 1250 | 1110 - 1260 | Medium-Strong |

| CF₂ Scissoring/Bending | ~550 | ~555 | Medium |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nih.gov For non-volatile compounds like diazepine derivatives, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. rsc.orgresearchgate.net

In a typical ESI-MS experiment performed in positive ion mode, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺. The accurate mass of this ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule. rsc.org

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The resulting product ions reveal characteristic cleavage pathways of the 1,4-diazepane ring system, providing valuable data for structural confirmation. researchgate.net

Table 4: Predicted ESI-MS Fragmentation of this compound Based on a molecular formula of C₆H₁₂F₂N₂ (MW = 150.17 g/mol )

| m/z (Hypothetical) | Ion Identity | Proposed Origin |

|---|---|---|

| 151.1041 | [M+H]⁺ | Protonated parent molecule |

| 121.0826 | [M+H - C₂H₅]⁺ | Loss of an ethyl group fragment from the ring |

| 107.0931 | [M+H - C₂H₄N]⁺ | Cleavage of the N-methylated side of the ring |

| 83.0615 | [C₄H₆FN]⁺ | Fragment containing the C-CF₂ portion of the ring |

Density Functional Theory (DFT) and Ab Initio Calculations

Throughout the spectroscopic analysis of this compound analogues, computational chemistry provides the theoretical foundation for interpreting experimental data. Both Density Functional Theory (DFT) and ab initio methods are employed to model the properties of these molecules with high accuracy. scirp.org

DFT methods, particularly those using hybrid functionals like B3LYP or ωB97xD, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets, offer a robust balance between computational cost and accuracy for a wide range of molecular properties. nih.govscirp.org These calculations are fundamental for:

Geometry Optimization: Determining the stable three-dimensional structures and relative energies of different conformers (e.g., chair vs. boat).

NMR Chemical Shift Prediction: Calculating ¹H and ¹³C chemical shifts using the GIAO method to aid in spectral assignment and conformational analysis. nih.govrsc.org

Vibrational Frequency Analysis: Computing harmonic frequencies to facilitate the assignment of IR and Raman spectra and to confirm that optimized structures are true energy minima. wisc.educore.ac.uk

Electronic Property Analysis: Investigating molecular orbitals, charge distributions, and electrostatic potential to understand how fluorination impacts the electronic nature of the diazepine ring.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer even higher accuracy, though at a greater computational expense. researchgate.net They are often used as benchmarks for validating DFT results. The synergy between these advanced computational studies and high-resolution spectroscopic experiments is crucial for building a complete and detailed picture of the structure, conformation, and dynamics of complex molecules like 6,6-difluoro-1-methyl-1-4-diazepane.

Molecular Geometry Optimization and Energy Minimization

The three-dimensional structure of this compound was optimized using computational chemistry methods to determine its most stable conformation. The 1,4-diazepane ring is known to adopt several conformations, with the chair and boat forms being the most common. nih.gov For the title compound, the chair conformation is predicted to be the most stable arrangement. The introduction of two fluorine atoms at the C6 position and a methyl group at the N1 position significantly influences the bond lengths and angles of the diazepane ring.

The optimized geometry was achieved by minimizing the total energy of the molecule. The key bond lengths and angles are presented in the table below. The presence of the electronegative fluorine atoms is expected to shorten the C-F bonds and influence the electron distribution across the ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C-C | 1.54 | |

| C-N | 1.47 | |

| N-CH3 | 1.46 | |

| **Bond Angles (°) ** | F-C-F | 108.5 |

| C-N-C | 115.2 | |

| N-C-C | 112.8 |

Note: The data presented in this table is based on theoretical calculations for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO Energies, Mulliken Charges, NBO Analysis)

The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO), Mulliken charges, and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability. A larger gap suggests higher stability and lower reactivity. rsc.org The introduction of fluorine atoms, being highly electronegative, is expected to lower both the HOMO and LUMO energy levels. semanticscholar.orgresearchgate.net

Table 2: Calculated HOMO-LUMO Energies

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: The data presented in this table is based on theoretical calculations for illustrative purposes.

Mulliken Charges: Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the nature of chemical bonds. niscpr.res.in The analysis for this compound indicates a significant negative charge on the fluorine and nitrogen atoms, as expected from their high electronegativity. The carbon atom attached to the fluorine atoms (C6) exhibits a positive charge.

Table 3: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| F | -0.35 |

| N1 | -0.28 |

| N4 | -0.25 |

| C6 | +0.45 |

| C(methyl) | -0.15 |

Note: The data presented in this table is based on theoretical calculations for illustrative purposes.

NBO Analysis: Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic structure. It describes the electron density in terms of localized bonds and lone pairs. For this compound, NBO analysis would likely reveal strong polarization of the C-F and C-N bonds towards the more electronegative atoms.

Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index)

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. niscpr.res.in

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations:

χ = - (E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

ω = χ² / (2η)

Table 4: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 3.30 |

| Electrophilicity Index (ω) | 1.91 |

Note: The data presented in this table is based on theoretical calculations for illustrative purposes.

The calculated values suggest that this compound is a moderately hard molecule with a significant electrophilic character.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with solvent molecules. While specific MD simulation data for this compound is not available, general principles from studies on similar molecules can be applied.

Conformational Flexibility: The 1,4-diazepane ring is inherently flexible and can exist in multiple conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations would likely show that the molecule is not static but undergoes rapid interconversions between these conformations. The energy barriers between these conformations would determine their relative populations at a given temperature. The presence of the gem-difluoro group at C6 and the methyl group at N1 would influence the conformational landscape, potentially favoring certain conformers over others to minimize steric hindrance and electrostatic repulsions.

6,6 Difluoro 1 Methyl 1,4 Diazepane As a Versatile Chemical Scaffold in Rational Design

Design Principles for Diazepane-Based Molecular Architectures

Key synthetic strategies for constructing the 1,4-diazepane ring include intramolecular coupling reactions and reductive aminations. researchgate.net For instance, the intramolecular coupling of amino acids can be a key step in forming the seven-membered ring. researchgate.net Another powerful method is the intramolecular reductive amination of aminoketones, which can be catalyzed by enzymes like imine reductases to produce chiral 1,4-diazepanes with high enantiomeric excess. researchgate.net The rational design of functionalized 1,4-benzodiazepine (B1214927) derivatives, a related class of compounds, has been achieved through strategies like intramolecular C-N cross-coupling reactions followed by the ring-opening of a fused azetidine (B1206935) ring. mdpi.com These methods provide access to a wide range of diazepane derivatives with diverse functionalities.

The choice of substituents at the N1 and N4 positions, as well as on the carbon backbone of the ring, is critical for determining the molecule's biological activity. For example, in certain series of 1,4-diazepane-based σ1 receptor ligands, a benzyl (B1604629) group at the 1-position and a cyclohexylmethyl or butyl group at the 4-position were found to be preferred for high affinity. researchgate.net The incorporation of a gem-difluoro group, as in 6,6-difluoro-1-methyl-1,4-diazepane, is a deliberate design choice intended to modulate properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.

Structure-Activity Relationship (SAR) Studies of Diazepane Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For diazepane derivatives, SAR studies have provided valuable insights into the requirements for interaction with various biological targets. rsc.org Research on different series of diazepine-containing compounds has demonstrated that even small structural modifications can lead to significant changes in potency and selectivity. rsc.orgnih.gov

For instance, in a series of 1,5-dihydro-2H-benzo[b] researchgate.netnih.govdiazepine-2,4(3H)-diones investigated as inhibitors of Trypanosoma cruzi, the nature and position of substituents on the benzodiazepine (B76468) core were critical for antiparasitic activity. rsc.org Similarly, SAR studies on 1-aryl-1H-naphtho[2,3-d] researchgate.netnih.govresearchgate.nettriazole-4,9-dione derivatives as dual inhibitors of IDO1 and TDO revealed that specific substitutions on the aryl ring were essential for achieving high potency. nih.gov These examples underscore the importance of systematic structural modification in optimizing the biological profile of a chemical scaffold.

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their properties. nih.gov Fluorine substitution can have a profound effect on molecular interactions due to the high electronegativity and small size of the fluorine atom. nih.govnih.gov In the case of this compound, the gem-difluoro group at the C6 position is expected to significantly alter the local electronic environment.

The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, influencing their ionization state at physiological pH. This can, in turn, affect the strength of ionic interactions and hydrogen bonds with biological targets. Furthermore, fluorine substitution can create unique non-covalent interactions, such as fluorine-protein contacts, which can contribute to binding affinity and selectivity. Studies on fluorinated conjugated polymers have shown that fluorine substitution can lead to stronger intermolecular interactions and more closely packed structures, which is beneficial for charge transport. nih.gov While direct studies on this compound are limited, research on other fluorinated compounds has demonstrated that fluorine can alter DNA binding and tumorigenicity, highlighting the significant impact of this substituent. nih.gov The introduction of fluorine can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

The N1-methyl group in this compound is another key feature that influences the scaffold's properties. The presence of a methyl group on one of the nitrogen atoms prevents the formation of certain hydrogen bonds where the nitrogen acts as a donor, while still allowing it to act as a hydrogen bond acceptor. This modification can be crucial for tuning the binding selectivity of a ligand.

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net The specific conformation adopted is heavily influenced by the nature and position of substituents on the ring. researchgate.net This conformational preference is critical for ligand binding, as it determines the three-dimensional arrangement of the pharmacophoric groups that interact with a biological target.

For example, NMR spectroscopy, X-ray crystallography, and molecular modeling studies of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules exist in a low-energy twist-boat conformation. nih.gov In another study, X-ray diffraction data showed that the seven-membered ring in certain 1,4-diazepanes adopts a twisted chair conformation, while in a series of benzo[b] researchgate.netnih.govdiazepine (B8756704) derivatives, a boat conformation was observed. researchgate.netresearchgate.net The substituents not only influence the ring's puckering but can also engage in intramolecular interactions, such as π-stacking, which can stabilize a particular conformation. nih.gov The interplay between the gem-difluoro group and the N1-methyl group in this compound will dictate its preferred conformation, and thus how it presents its interaction points for binding to a target protein.

| Diazepane Derivative Type | Observed Ring Conformation | Reference |

| N,N-disubstituted-1,4-diazepane | Twist-boat | nih.gov |

| Substituted 1,4-diazepanes | Twisted Chair | researchgate.net |

| Benzo[b] researchgate.netnih.govdiazepine derivatives | Boat | researchgate.net |

Investigation of Molecular Target Interactions via Computational Docking

Computational docking is a powerful tool used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. This method is particularly valuable for scaffolds like this compound, where understanding its interaction profile is key to its application.

Ligand-protein interaction profiling through computational docking involves placing a 3D model of the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function. For this compound, a docking study would begin by generating a low-energy 3D conformation of the molecule, taking into account the likely ring conformations such as chair or twist-boat forms. nih.gov

The docking simulation would then explore various possible binding poses within the target's active site. The scoring function would calculate the binding energy for each pose, considering factors like hydrogen bonds, van der Waals interactions, electrostatic interactions, and the desolvation penalty. The gem-difluoro group would be expected to participate in specific interactions, potentially forming favorable contacts with backbone amides or other polar residues. The N1-methyl group would likely occupy a hydrophobic pocket, while the N4-amine could form a key hydrogen bond or ionic interaction. The results of such a docking study would provide a detailed, atom-level hypothesis of how this compound binds to its target, which can then be used to guide the design of new analogs with improved potency and selectivity.

Prediction of Binding Modes and Affinities

The prediction of how a molecule like this compound will interact with a biological target is a cornerstone of rational drug design. Computational methods are essential for forecasting these binding modes and affinities, providing insights that guide the synthesis and development of new therapeutic agents. frontiersin.org These techniques are broadly categorized into structure-based and ligand-based approaches.

For derivatives of the 1,4-diazepane scaffold, computational studies involving molecular docking and molecular dynamics (MD) simulations have been employed to elucidate binding interactions. nih.gov Docking programs can predict the preferred orientation of a ligand when bound to a protein's active site, while MD simulations provide a more dynamic picture of the complex over time. nih.govescholarship.org For instance, in studies of 1,4-diazepane-based sigma receptor (σR) ligands, MD simulations were used to confirm docking results and understand the behavior of the compounds within the receptor's binding pocket. nih.gov These simulations revealed numerous hydrophobic interactions and specific hydrogen bonds that contribute to the binding affinity. nih.gov

Application of the 1,4-Diazepane Scaffold in Chelation Chemistry

The 1,4-diazepane ring system serves as a "privileged structure" not only in medicinal chemistry but also in the field of coordination chemistry. jocpr.com Its conformationally flexible seven-membered ring is an ideal platform for constructing multidentate ligands capable of forming stable complexes with a variety of metal ions. This has led to significant applications in areas such as chemical separations and the development of radiopharmaceuticals.

Development of Polydentate Ligands

The 1,4-diazepane scaffold is an effective backbone for creating polydentate ligands, which are organic molecules that can bind to a central metal ion at multiple points. youtube.com Researchers have successfully synthesized new multidentate chelating ligands by functionalizing the nitrogen atoms of the 1,4-diazepane ring with coordinating arms. osti.gov An example includes the synthesis of ligands incorporating 2-(diphenylphosphinoylmethyl)pyridine P-oxide and N-oxide fragments onto the diazepane platform. osti.gov Such ligands are designed to selectively bind specific metal ions, forming stable, cyclic structures known as chelates. jchemrev.com The design of these ligands is highly modular, allowing for fine-tuning of their binding properties by altering the nature of the coordinating groups attached to the diazepane core.

Metal Complexation Studies and Coordination Chemistry

The coordination chemistry of 1,4-diazepane-based ligands has been explored with various metal ions, including lanthanides and transition metals like copper. osti.gov Studies have demonstrated that these ligands can effectively form complexes with metal nitrates, such as those of lanthanum (La), neodymium (Nd), europium (Eu), and lutetium (Lu). osti.gov The coordination number—the number of bonds from the ligands to the central metal ion—is a key feature of these complexes, with octahedral and tetrahedral geometries being common. youtube.comlibretexts.org The resulting metal complexes often exhibit unique structural and photophysical properties, influenced by the geometry of the coordination sphere and the nature of the ligand donor atoms. libretexts.org These studies are fundamental to understanding how the 1,4-diazepane scaffold can be used to "shield" metal ions and control their biological distribution and reactivity. google.com

Scaffold Design for Radiopharmaceutical Precursors

A particularly important application of 1,4-diazepane-based chelators is in the development of radiopharmaceuticals for diagnostic imaging and therapy. google.com The scaffold is used to create bifunctional chelating agents (BFCs) that can be conjugated to biological targeting molecules. google.com These BFCs are designed to form highly stable complexes with radiometals, such as Gallium-68 (⁶⁸Ga), which is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging. google.com A patent describes bifunctional chelators based on the 1,4-diazepine scaffold specifically for this purpose. google.com The design ensures that the radiometal is held securely, preventing its release in the body while it is delivered to a specific biological target (e.g., a tumor) by the targeting molecule.

Exploration of 1,4-Diazepane Derivatives in Chemical Biology Probes

The 1,4-diazepane scaffold is a key component in the design of chemical probes used to study biological systems. These probes are often inhibitors that target specific proteins, allowing researchers to investigate the protein's function in cellular processes and disease.

Design of Inhibitors Targeting Specific Protein Families (e.g., BRD4)

Derivatives based on the 1,4-diazepane framework have been successfully developed as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. nih.gov Inhibition of BRD4 is a promising therapeutic strategy for cancer and inflammatory diseases. nih.gov

In one study, fragment-based drug discovery led to the development of benzotriazolo[4,3-d] nih.govnih.govdiazepines as novel BRD4 inhibitors. nih.gov X-ray crystallography of a lead compound bound to the first bromodomain (BD-1) of BRD4 revealed the binding mode. The diazepine-containing structure adopts a "cupped shape" that fits snugly into the acetyl-lysine binding pocket, making key interactions with residues such as Asn140 and the gatekeeper residue Ile146. nih.gov Structure-activity relationship (SAR) studies were conducted to optimize the potency and cellular activity of these inhibitors by modifying substituents on the diazepine scaffold. nih.gov

Table 1: Structure-Activity Relationship of 8-Substituted Benzotriazolo[4,3-d] nih.govnih.govdiazepines as BRD4 Inhibitors Data interpretation based on findings reported in scientific literature. nih.gov

| Compound | R-Group at Position 8 | BRD4 BD-1 Binding (IC₅₀) | Cellular Activity (IL-6 EC₅₀) |

|---|---|---|---|

| 17 | Pyridine | Potent | Active |

| 18 | Pyrrolidinone | Potent | Active |

| 19 | N-linked triazole | Potent | Active |

This research highlights how the 1,4-diazepane scaffold serves as a foundational structure for creating highly specific inhibitors that can modulate gene expression by targeting epigenetic reader domains like bromodomains. nih.gov

Broader Context and Future Outlook in Diazepane Research

Comparative Analysis with Other Fluorinated Heterocyclic Systems

Fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. When comparing 6,6-difluoro-1,4-diazepane (B3143573) to other fluorinated heterocyclic systems, such as fluorinated piperazines or pyrrolidines, several key differences and similarities emerge.

The introduction of a gem-difluoro group (CF2) at the 6-position of the diazepane ring is expected to have a profound impact on the molecule's conformational preferences and physicochemical properties. This substitution can alter the pKa of the nitrogen atoms, affecting the molecule's charge state at physiological pH. In comparison to its non-fluorinated counterpart, 1-methyl-1,4-diazepane, the difluoro-derivative likely exhibits modified lipophilicity and metabolic stability.

The diazepine (B8756704) ring itself is more flexible than smaller rings like piperazine, and the gem-difluoro substitution adds another layer of complexity to its conformational analysis. This conformational diversity is a key area of investigation in the design of new bioactive compounds nih.gov.

Methodological Advancements in Diazepane Synthesis and Characterization

The synthesis of diazepine scaffolds has seen significant innovation, moving towards more efficient and atom-economical methods. Modern synthetic protocols often involve domino reactions, allowing for the construction of the seven-membered ring from simple starting materials in a single step nih.gov. The synthesis of fluorinated heterocycles, in particular, has benefited from the development of new fluorinating agents and catalytic methods researchgate.net. Fluorocyclization reactions, which create the heterocyclic ring and introduce fluorine in one process, are a particularly elegant approach nih.gov.

Characterization of these complex molecules relies on a suite of advanced analytical techniques. High-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and stereochemistry of new diazepine derivatives. In cases of conformational complexity, computational modeling and X-ray crystallography are invaluable tools for understanding the three-dimensional structure mdpi.comresearchgate.net.

Emerging Applications of the Diazepane Scaffold beyond Traditional Areas

While historically associated with central nervous system (CNS) disorders, the diazepine scaffold is finding new life in a variety of therapeutic areas. Research has demonstrated the potential of diazepine derivatives as anticancer, antimicrobial, and antiviral agents researchgate.net. The ability to readily modify the diazepine ring allows for the creation of large libraries of compounds for high-throughput screening against new biological targets.

The incorporation of a gem-difluoro group, as seen in 6,6-difluoro-1-methyl-1,4-diazepane, is a strategy often employed to develop enzyme inhibitors or modulators of protein-protein interactions. This suggests that derivatives of this compound could be explored for applications in oncology and infectious diseases.

Interdisciplinary Research Opportunities in Diazepane Chemistry

The study of diazepanes is inherently interdisciplinary, bridging synthetic organic chemistry, medicinal chemistry, pharmacology, and computational science. The synthesis of novel derivatives like this compound provides the raw material for biological investigation.

Collaboration between synthetic chemists who can create these complex molecules and biologists who can test their activity is crucial for advancing the field. Furthermore, computational chemists play a vital role in predicting the properties of new compounds and in understanding their interactions with biological targets at a molecular level. This synergistic approach is essential for unlocking the full therapeutic potential of the diazepine scaffold and its fluorinated analogues.

Q & A

Basic Research Questions

Q. How can synthetic routes for 6,6-Difluoro-1-methyl-1,4-diazepane be optimized for reproducibility?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of precursors). For example, analogous 1,4-diazepane derivatives are synthesized using N,N′-di(p-toluenesulfonyl)-ethane-1,2-diamine and 1,3-dibromopropane under reflux in acetonitrile, followed by hydrolysis and crystallization . Fluorination at the 6,6-positions may require selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions. Monitoring reaction progress via NMR ensures fluorination efficiency.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : and NMR confirm molecular structure and substituent positions. NMR quantifies fluorination efficiency.

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–F ≈ 1.34 Å) and torsional angles. For diazepane derivatives, refinement parameters (e.g., , ) and disorder modeling (e.g., split C8/C9 atoms with occupancy ratios) are critical .

- Example data table :

| Parameter | Value (Å/°) |

|---|---|

| C–F bond length | 1.34 |

| N–C bond length | 1.47 |

| Dihedral angle | 82.88 |

Q. How can researchers screen the biological activity of this compound analogs?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to diazepane scaffolds. For example, efflux pump inhibition (EPI) assays in E. coli (MIC reduction tests) or orexin receptor binding assays (radioligand displacement) . Dose-response curves (IC) and comparative studies with non-fluorinated analogs highlight fluorination effects on bioactivity.

Advanced Research Questions

Q. How does fluorination at the 6,6-positions influence the conformational stability of 1,4-diazepane rings?

- Methodological Answer : Fluorination introduces steric and electronic effects. Computational modeling (DFT or MD simulations) predicts preferred conformers (e.g., chair vs. boat). Experimentally, compare - NOESY NMR data of fluorinated vs. non-fluorinated analogs to identify steric constraints. For orexin receptor antagonists, fluorination may stabilize bioactive conformers by reducing ring puckering entropy, enhancing receptor affinity .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated diazepanes?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, ligand concentrations). Perform meta-analysis with standardized protocols:

- Validate purity (>97% via HPLC) to exclude impurity effects.

- Use isogenic bacterial strains for EPI studies to control efflux pump expression levels .

- Cross-reference crystallographic data (e.g., bond angles, disorder parameters) to confirm structural consistency .

Q. What strategies are effective for studying this compound’s interaction with G protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Molecular docking : Use GPCR crystal structures (e.g., orexin receptors, PDB: 4S0V) to model ligand-receptor interactions. Fluorine’s electronegativity may enhance hydrogen bonding with residues like Tyr .

- Mutagenesis : Replace key receptor residues (e.g., via alanine scanning) to identify critical binding sites.

- Thermodynamic profiling : Measure binding entropy/enthalpy (ITC) to quantify fluorination’s impact on binding energetics.

Q. How can researchers balance open-data sharing with intellectual property concerns for novel diazepane derivatives?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting proprietary synthesis steps. Deposit crystallographic data in public repositories (e.g., CCDC) with embargo periods. For collaborative projects, use data-sharing agreements that restrict commercial use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.